molecular formula C12H14ClNO3S B2565979 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide CAS No. 898425-38-2

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

Cat. No. B2565979
CAS RN: 898425-38-2
M. Wt: 287.76
InChI Key: IOGOYBJAPAKZEM-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Functionalization

Research has demonstrated the versatility of chloro-substituted benzamides and related structures in organic synthesis. For instance, the functionalization of 3-chlorobenzaldehyde through ortho-lithiation strategies has been shown to yield various substituted aldehydes and amides, illustrating the compound's utility as a precursor in organic synthesis (Aksjonova et al., 2012).

Material Science

In materials science, the synthesis and characterization of novel aromatic polyimides involving substituted benzamides demonstrate the role of these compounds in developing new materials with potential applications in electronics and coatings (Butt et al., 2005).

Pharmaceutical Chemistry

The development of synthetic pathways for benzamide derivatives highlights their significance in pharmaceutical chemistry. For example, the synthesis and characterization of tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a potent C-C chemokine receptor 1 (CCR1) antagonist, underline the importance of chloro-substituted benzamides in drug development (Hong et al., 2015).

Chemical Analysis and Molecular Structure

Research focusing on the molecular structure and intermolecular interactions of chloro-substituted benzamides provides foundational knowledge for understanding the properties and reactivity of these compounds. Studies such as the molecular structure analysis of N-3-hydroxyphenyl-4-methoxybenzamide offer insight into the effects of substituents on molecular conformation and stability, which is crucial for designing compounds with desired properties (Karabulut et al., 2014).

properties

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGOYBJAPAKZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide

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